molecular formula C6H4Cu2O7 B7955506 Cupric citrate

Cupric citrate

Cat. No.: B7955506
M. Wt: 315.18 g/mol
InChI Key: FWBOFUGDKHMVPI-UHFFFAOYSA-K
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Description

Cupric citrate (Cu₃(C₆H₅O₇)₂) is a copper salt derived from citric acid, widely utilized in animal nutrition, pharmaceuticals, and industrial applications. Its chemical structure enables unique solubility properties: it is poorly soluble in water but highly soluble in acidic and ammoniacal solutions, facilitating efficient copper absorption in biological systems . In animal feed, this compound is administered at pharmacological doses (30–60 mg/kg) to enhance growth performance, antioxidant status, and immunity in weaned pigs, outperforming inorganic copper sources like copper sulfate (CuSO₄) . Industrially, it serves as a chelating agent in chemical analyses and toner formulations due to its stability in citrate-rich environments .

Properties

IUPAC Name

dicopper;2-oxidopropane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O7.2Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q-1;2*+2/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOFUGDKHMVPI-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Cu+2].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cu2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058491
Record name Cupric citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866-82-0
Record name Cupric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper(2+) salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cupric citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicopper citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70D117TTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Parameters

Food-grade citric acid is dissolved in water to form a 30–40% aqueous solution, heated to ≥60°C. Copper carbonate (CuCO₃) or cupric oxide (CuO) is gradually added under stirring, initiating the reaction:
3 C₆H₈O₇ + CuCO₃ → Cu(C₆H₅O₇)₂ + CO₂ + H₂O\text{3 C₆H₈O₇ + CuCO₃ → Cu(C₆H₅O₇)₂ + CO₂ + H₂O}
The pH is maintained at 5–8 to ensure complete neutralization. Higher pH values (7–8) favor product stability, while lower pH (5–6) accelerates reaction kinetics.

Post-Reaction Processing

The resulting slurry undergoes centrifugation to remove excess water, followed by drying at 85–95°C. A drying temperature of 90°C optimizes crystallinity while minimizing thermal degradation. Post-synthesis characterization reveals:

ParameterValue Range
Copper content36–37.8%
Weight loss on drying23–26%
Heavy metals (Pb)<1 ppm
Particle size20–80 mesh

This method achieves >95% purity, with cadmium (<7 ppm) and arsenic (<2 ppm) levels compliant with food and pharmaceutical standards.

Feed-Grade Synthesis Using Basic Copper Carbonate

A specialized method for agricultural applications, outlined in patent CN107903166B, utilizes basic copper carbonate (Cu₂(OH)₂CO₃) to produce feed-grade this compound.

Absorption of CO₂ and pH Control

Citric acid (20–25% solution) is heated to 80–100°C, and basic copper carbonate is added in a 1:0.8–1 mass ratio. The reaction generates CO₂, which is absorbed using NaOH or Ca(OH)₂ solutions to prevent environmental release and enable byproduct recovery (e.g., NaHCO₃):
2 C₆H₈O₇ + Cu₂(OH)₂CO₃ → 2 Cu(C₆H₅O₇) + 3 H₂O + CO₂\text{2 C₆H₈O₇ + Cu₂(OH)₂CO₃ → 2 Cu(C₆H₅O₇) + 3 H₂O + CO₂}
Maintaining pH 4–6 ensures optimal chelation efficiency and minimizes unreacted precursors.

Drying and Product Characteristics

Post-reaction, the mixture is filtered, concentrated, and centrifuged. Drying at 100–120°C for 1–2 hours reduces crystal water content, yielding a free-flowing powder suitable for animal feed. Key metrics include:

ParameterValue
Yield76.2%
Copper content34.5%
Moisture<5%

This method reduces copper residues in livestock by 40% compared to sulfate-based supplements, enhancing safety and bioavailability.

Comparative Analysis of Synthesis Methods

The choice of copper precursor and reaction conditions significantly impacts product quality and applicability:

FactorNeutralization MethodFeed-Grade Method
PrecursorCuCO₃/CuOCu₂(OH)₂CO₃
Temperature60–95°C80–120°C
pH Range5–84–6
Purity>95%90–92%
ApplicationPharmaceutical/FoodAgriculture

The neutralization method excels in purity for medical use, while the feed-grade process prioritizes cost-effectiveness and scalability.

Mechanistic Insights and Catalytic Applications

Recent studies highlight this compound’s role in synthesizing Cu/SAPO-34 catalysts for selective catalytic reduction (SCR) of NOₓ. Hierarchical pore structures formed using this compound enhance NH₃-SCR activity, achieving 98% NO conversion at 160–500°C. The isolated Cu²⁺/Cu⁺ sites within the SAPO-34 framework, stabilized by citrate-derived synthesis, are critical for catalytic efficiency.

Implications for Industrial Production

This compound’s adoption in feed additives (approved in China in 2019) underscores its safety and efficacy. Trials in broilers demonstrate improved nutrient utilization (79.91% energy retention at 100 mg/kg dosage) and antioxidant capacity compared to copper sulfate .

Chemical Reactions Analysis

Cupric citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper(II) oxide.

    Reduction: It can be reduced to metallic copper under certain conditions.

    Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas or carbon monoxide.

    Substitution: Various ligands in aqueous or organic solvents.

Major Products:

    Oxidation: Copper(II) oxide.

    Reduction: Metallic copper.

    Substitution: Complexes with different ligands.

Scientific Research Applications

Cupric citrate is a compound with diverse applications, primarily due to the properties of citrate and copper. Citrate-based biomaterials exhibit excellent biocompatibility, adequate immune response, antimicrobial properties, and hemocompatibility, making them suitable for various biomedical applications .

Scientific Research Applications

  • ** regenerative engineering:** Citrate-based biomaterials (CBBs) are versatile in regenerative engineering, including soft and hard tissue regeneration, wound healing, nanomedicine, and orthopedic, cardiovascular, nerve, and bladder tissue engineering . The presence of functional carboxyl and hydroxyl groups in CBBs allows for multiple functionalities, such as incorporating bioactive moieties and introducing additional cross-link networks .
  • Antimicrobial applications: Citrate's widespread biological function, notably its antimicrobial potential, suggests the suitability of CBBs for in vitro and in vivo applications .
  • Regulation of Mineralization: Citrate plays a role in the regulation of mineralization .
  • Animal nutrition: this compound can be used as a feed additive for animals. Studies have investigated its effects on growth performance, antioxidant indices, serum lipid metabolites, serum immune indices, and tissue residues of copper, zinc, and iron in weaned pigs .
  • Growth promoter: this compound has been tested as a growth promoter for broiler chickens, with varying results depending on the rearing stage. Supplementation during the 22-42 day period resulted in worse feed conversion compared to broilers receiving cupric sulfate .
  • Processing aid in wine: this compound is permitted to be used as a processing aid to remove sulfide odors in wine .

Effects on Weaned Pigs

A study on weaned pigs investigated the effects of graded levels of this compound (CuCit) on various parameters .

Methods : 180 weaned pigs were randomly assigned to a control ration or rations with 30, 60, 120, or 240 mg/kg Cu as CuCit. The experiment was divided into two phases: 0 to 14 days (phase 1) and 15 to 28 days (phase 2) .

Results :

  • Average daily gain and feed intake increased with higher CuCit levels in phase 1, but the gain-to-feed ratio was not significantly affected .
  • In phase 2, average daily gain was highest at 60 mg/kg CuCit, while serum concentrations of certain substances were affected by CuCit levels .
  • Hepatic and renal iron concentrations decreased quadratically in pigs fed Cu at 240 mg/kg from CuCit .
  • Serum MDA concentrations decreased, and GSH-Px activity increased linearly with increasing CuCit .
  • Hepatic MDA levels decreased linearly and quadratically with increasing CuCit .

Feed-grade copper citrate preparation

A method for preparing feed-grade copper citrate involves reacting citric acid with basic copper carbonate :

  • Citric acid and deionized water are mixed in a reaction kettle to form a 20% citric acid aqueous solution and heated to 80°C .
  • Basic copper carbonate is slowly added for neutralization to generate copper citrate, with the pH controlled to 4 using citric acid. The generated CO2 gas is absorbed in an NaOH solution .
  • The copper citrate solution is filtered, concentrated, and cooled. The copper citrate is then centrifuged for dehydration to obtain copper citrate crystals .
  • The copper citrate crystals are dried at 100°C for 1 hour to remove crystal water, resulting in the finished copper citrate product .

Mechanism of Action

Cupric citrate can be compared with other copper compounds such as cupric sulfate and cupric chloride:

    Cupric Sulfate: Commonly used in agriculture and as a fungicide. It is more soluble in water compared to this compound.

    Cupric Chloride: Used in electroplating and as a catalyst. It has different solubility and reactivity profiles compared to this compound.

Uniqueness of this compound:

Comparison with Similar Compounds

Comparison with Similar Copper Compounds

Solubility and Bioavailability

The solubility and bioavailability of copper compounds determine their efficacy in biological and industrial contexts:

Compound Chemical Formula Water Solubility Acid Solubility Key Bioavailability Findings
Cupric citrate Cu₃(C₆H₅O₇)₂ Low High High absorption in pigs; effective at 30–60 mg/kg
Copper sulfate CuSO₄·5H₂O High High Rapid dissolution but lower bioavailability compared to organic forms
Copper carbonate CuCO₃·Cu(OH)₂ Insoluble Reacts Low bioavailability; primarily used in pigments and fungicides
Copper gluconate Cu(C₆H₁₁O₇)₂ Moderate Moderate Limited data; used in supplements for improved palatability
  • This compound vs. Copper sulfate : While CuSO₄ is highly water-soluble, its rapid dissociation in the gastrointestinal tract may reduce absorption efficiency. Conversely, this compound’s acid solubility enhances copper uptake in the stomach, making it more effective at lower doses .
  • This compound vs. Copper carbonate : The insolubility of CuCO₃ limits its utility in biological systems, whereas this compound’s acid compatibility supports its use in feeds and supplements .

Toxicity and Regulatory Status

All copper(II) compounds dissociate into Cu²⁺ ions, leading to comparable toxicity profiles. However, this compound’s higher bioavailability allows lower dosages, reducing fecal copper excretion and environmental contamination . Regulatory bodies, including the EU and Australia/New Zealand, permit this compound, sulfate, carbonate, and gluconate in food and feed additives, citing equivalent safety .

Biological Activity

Cupric citrate, a copper salt of citric acid, has garnered attention in various fields, including agriculture, food processing, and pharmaceuticals, due to its biological activities. This article explores its effects on growth performance in livestock, antioxidant properties, antimicrobial activities, and its potential as a processing aid in wine.

Growth Performance and Antioxidant Activity

1. Effects on Livestock:

A study conducted on weaned pigs demonstrated that this compound (CuCit) significantly influences growth performance and antioxidant status. The research involved 180 weaned pigs divided into groups receiving different concentrations of CuCit (30, 60, 120, and 240 mg/kg) in their diet. Key findings included:

  • Average Daily Gain (ADG): Increased linearly with higher CuCit levels during the second phase of the study. For instance, ADG improved from 307 g in the control group to 400 g for pigs receiving 240 mg/kg CuCit.
  • Antioxidant Indices: Serum malondialdehyde (MDA) concentrations decreased with increased CuCit intake, indicating lower oxidative stress. Conversely, glutathione peroxidase activity rose with higher CuCit levels, suggesting enhanced antioxidant defense mechanisms .

Table 1: Growth Performance Metrics of Weaned Pigs

Copper as this compound (mg/kg)Average Daily Gain (g)Average Daily Feed Intake (g)
0307515
30359609
60380676
120383668
240400702

Antimicrobial Activity

2. In Vitro Studies:

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various pathogens and found that at a concentration of 1,000 ppm, this compound inhibited the mycelial growth of fungi such as Sclerotium rolfsii and Fusarium spp. This suggests its potential use as a plant protection agent .

3. Comparison with Other Copper Compounds:

In comparative studies involving cupric sulfate pentahydrate and this compound in broiler chickens, it was observed that this compound promoted growth effectively at lower copper levels. Specifically:

  • Feeding broilers with this compound at 125 mg/kg resulted in a significant reduction in breast muscle cholesterol compared to controls.
  • The overall growth promotion was noted to be more efficient with this compound than with cupric sulfate pentahydrate .

Application in Wine Processing

4. Processing Aid:

This compound is being explored as a processing aid in winemaking. Its primary function is to remove undesirable sulfur compounds that contribute to off-odors in wine. Studies show that:

  • This compound demonstrates greater reactivity towards sulfur compounds compared to traditional copper sulfate.
  • The use of this compound leads to lower residual copper levels in wine, which is beneficial for consumer safety .

Case Studies and Research Findings

5. Case Study on Antimicrobial Properties:

A notable investigation into the antimicrobial activity of silver and copper citrates highlighted their effectiveness against both gram-positive and gram-negative microorganisms. This research underlines the potential for developing pharmaceutical preparations incorporating these compounds .

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing alkaline cupric citrate solutions, and how can researchers ensure reproducibility?

  • Methodological Answer : Alkaline this compound solutions (e.g., this compound TS 2, Alkaline) are prepared by dissolving sodium citrate dihydrate (173 g) and sodium carbonate monohydrate (117 g) in water with heating, followed by filtration. Separately, cupric sulfate pentahydrate (27.06 g) is dissolved in water and combined with the alkaline solution. Strict adherence to stoichiometric ratios, temperature control during dissolution, and slow mixing under stirring are critical for reproducibility . Researchers should validate purity via titration or spectroscopic methods and document deviations in supplementary materials per journal guidelines .

Q. How can this compound be characterized to confirm its chemical identity and purity in experimental settings?

  • Methodological Answer : Characterization should include:

  • Spectroscopy : UV-Vis for copper coordination analysis and FT-IR for citrate ligand confirmation.
  • Elemental Analysis : Quantify Cu²⁺ content via atomic absorption spectroscopy (AAS) or ICP-MS.
  • Titration : Use EDTA for metal quantification, referencing pharmacopeial standards .
  • Crystallography : X-ray diffraction (XRD) for structural validation. Document all protocols in the Methods section, ensuring alignment with established guidelines for chemical reporting .

Q. What are the best practices for documenting this compound synthesis and analysis in research publications?

  • Methodological Answer : Follow the "Introduction, Methods, Results, Discussion" (IMRaD) structure. Include:

  • Synthesis Details : Precursor concentrations, reaction conditions (temperature, pH), and purification steps.
  • Analytical Data : Raw spectral/analytical outputs as supplementary files.
  • Reproducibility Notes : Specify equipment models, software versions, and reagent sources (e.g., Sigma-Aldrich catalog numbers for critical reagents) . Avoid duplicating data in text and tables; instead, highlight key findings in the Results and contextualize them in the Discussion .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data across different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under reported conditions while monitoring variables like dissolved oxygen or trace contaminants.
  • Advanced Analytics : Use techniques like TGA (thermogravimetric analysis) to study thermal decomposition or cyclic voltammetry for redox stability.
  • Statistical Analysis : Apply multivariate regression to identify confounding factors. Discuss discrepancies in the context of prior literature, explicitly addressing methodological differences (e.g., buffer systems used in stability assays) .

Q. What experimental designs are optimal for studying this compound’s interactions with biological macromolecules (e.g., proteins, DNA)?

  • Methodological Answer :

  • Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity constants.
  • Structural Analysis : Pair with cryo-EM or NMR to map interaction sites.
  • Control Experiments : Include metal-free citrate and other copper salts (e.g., CuSO₄) to isolate citrate-specific effects. Publish raw titration curves and fitting parameters in supplementary materials .

Q. How should researchers address data gaps when this compound’s behavior deviates from predictive computational models?

  • Methodological Answer :

  • Model Refinement : Incorporate solvent effects or non-ideal solution behavior into density functional theory (DFT) or molecular dynamics (MD) simulations.
  • Experimental Validation : Cross-check computational predictions with empirical data (e.g., XRD for crystal structure vs. predicted geometries).
  • Transparency : Clearly state model limitations in the Discussion and propose iterative hypotheses for future testing .

Methodological and Ethical Considerations

Q. What guidelines govern the sharing of this compound datasets and materials for collaborative research?

  • Methodological Answer :

  • Data Availability : Deposit raw spectra, crystallographic data, and experimental logs in repositories like Zenodo or institutional databases. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Material Transfer : Use formal agreements to outline terms for reagent sharing, citing pharmacopeial standards for preparation protocols .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per journal policies .

Q. How can researchers structure a PICOT-style question for this compound’s therapeutic applications?

  • Methodological Answer :

  • Population/Problem : Define the biological target (e.g., "in iron-overload models").
  • Intervention : Specify this compound dosage/administration route.
  • Comparison : Use deferoxamine or other chelators as controls.
  • Outcome : Measure metal ion reduction efficacy (e.g., serum Cu²⁺ levels).
  • Timeframe : Define acute vs. chronic exposure periods. Refine via literature reviews to address gaps in chelation therapy research .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric citrate
Reactant of Route 2
Cupric citrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.